molecular formula C14H15N3O3S B13994055 Ethyl 4-{[(4-methyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate CAS No. 69236-58-4

Ethyl 4-{[(4-methyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate

Cat. No.: B13994055
CAS No.: 69236-58-4
M. Wt: 305.35 g/mol
InChI Key: PNZUXPHUTFXDPG-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[[(4-methyl-2-thiazolyl)amino]carbonyl]amino]-, ethyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in fragrances and flavoring agents. This particular compound is characterized by its complex structure, which includes a benzoic acid moiety linked to an ethyl ester group through a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[[(4-methyl-2-thiazolyl)amino]carbonyl]amino]-, ethyl ester typically involves the esterification of benzoic acid derivatives with ethanol in the presence of a catalyst. One common method is the Fischer esterification, where benzoic acid reacts with ethanol under acidic conditions to form the ester. The reaction is usually catalyzed by sulfuric acid or hydrochloric acid and requires heating to reflux .

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to enhance yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize side reactions .

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[[(4-methyl-2-thiazolyl)amino]carbonyl]amino]-, ethyl ester involves its interaction with biological targets through its ester and thiazole functionalities. The ester group can undergo hydrolysis, releasing benzoic acid, which is known to inhibit the growth of mold, yeast, and some bacteria by disrupting their cellular processes . The thiazole ring may interact with specific enzymes or receptors, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-[[[(4-methyl-2-thiazolyl)amino]carbonyl]amino]-, ethyl ester is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

69236-58-4

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35 g/mol

IUPAC Name

ethyl 4-[(4-methyl-1,3-thiazol-2-yl)carbamoylamino]benzoate

InChI

InChI=1S/C14H15N3O3S/c1-3-20-12(18)10-4-6-11(7-5-10)16-13(19)17-14-15-9(2)8-21-14/h4-8H,3H2,1-2H3,(H2,15,16,17,19)

InChI Key

PNZUXPHUTFXDPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C

Origin of Product

United States

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